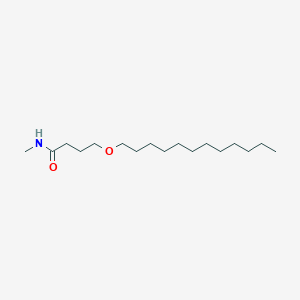
4-(Dodecyloxy)-N-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dodecyloxy)-N-methylbutanamide is an organic compound characterized by a long dodecyloxy chain attached to a butanamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)-N-methylbutanamide typically involves the reaction of dodecanol with butanoyl chloride in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Catalyst: Base catalysts such as triethylamine or pyridine.
Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Dodecyloxy)-N-methylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The dodecyloxy chain can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of dodecanoic acid.
Reduction: Formation of N-methylbutylamine.
Substitution: Formation of various substituted amides depending on the reagents used.
Scientific Research Applications
4-(Dodecyloxy)-N-methylbutanamide has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Medicine: Explored for its antimicrobial properties and potential use in topical formulations.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of 4-(Dodecyloxy)-N-methylbutanamide involves its interaction with lipid membranes due to its amphiphilic structure. This interaction can disrupt membrane integrity, leading to antimicrobial effects. The compound may also facilitate the transport of hydrophobic molecules across biological membranes, enhancing drug delivery.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dodecyloxy)butanoic acid
- N-methylbutanamide
- Dodecanamide
Uniqueness
4-(Dodecyloxy)-N-methylbutanamide is unique due to its combination of a long hydrophobic dodecyloxy chain and a polar amide group. This dual functionality allows it to act as an effective surfactant and emulsifying agent, distinguishing it from simpler amides or fatty acids.
Properties
CAS No. |
587838-33-3 |
|---|---|
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
4-dodecoxy-N-methylbutanamide |
InChI |
InChI=1S/C17H35NO2/c1-3-4-5-6-7-8-9-10-11-12-15-20-16-13-14-17(19)18-2/h3-16H2,1-2H3,(H,18,19) |
InChI Key |
GHSLOJKSQYZVAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCCC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


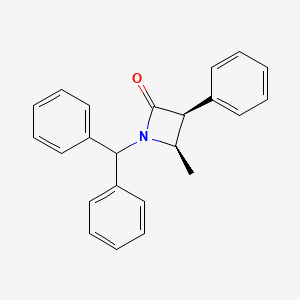
![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid)](/img/structure/B12570602.png)
![3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal](/img/structure/B12570604.png)
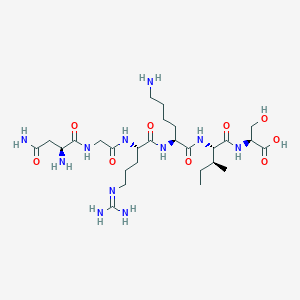
![(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)
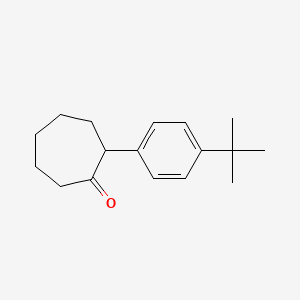
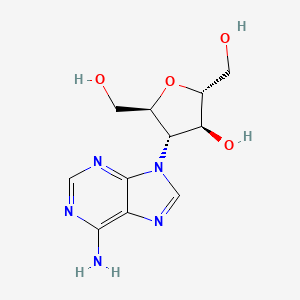
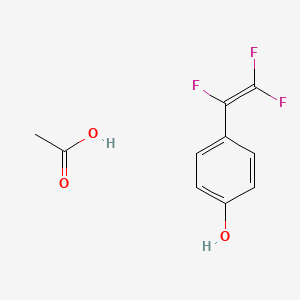
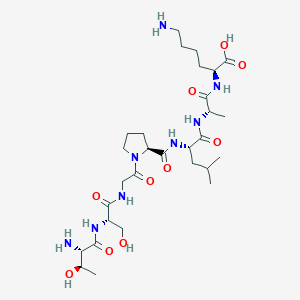
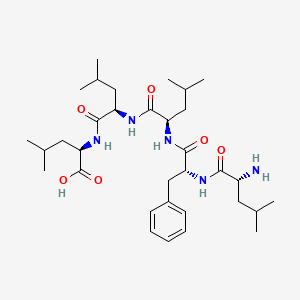
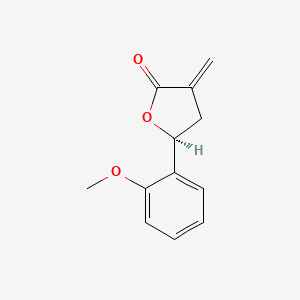

![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)
